molecular formula C18H10ClF5N2OS B11663483 4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrazole

4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrazole

Cat. No.: B11663483
M. Wt: 432.8 g/mol
InChI Key: LAHXNWPXOFSVHL-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the pentafluorobenzoyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H10ClF5N2OS

Molecular Weight

432.8 g/mol

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(2,3,4,5,6-pentafluorophenyl)methanone

InChI

InChI=1S/C18H10ClF5N2OS/c1-7-17(28-10-5-3-9(19)4-6-10)8(2)26(25-7)18(27)11-12(20)14(22)16(24)15(23)13(11)21/h3-6H,1-2H3

InChI Key

LAHXNWPXOFSVHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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